2H-Indazol-2-yl Regioisomerism: Patent-Backed Structural Differentiation from 1H-Indazol-1-yl Isomers
The 2H-indazol-2-yl regioisomer of CAS 920315-02-2 is structurally distinguished from the 1H-indazol-1-yl regioisomer (CAS 920315-01-1) by the connectivity of the indazole ring to the benzamide linker. The 2H-indazol-2-yl substitution pattern is explicitly claimed in Takeda's WO-2008089436-A3 patent covering crystalline HDAC inhibitors, where Compound (I)—N-(2-Aminophenyl)-4-((5,6-dimethoxy-2H-indazol-2-yl)methyl)benzamide—is designated as a polymorph-defined pharmaceutical candidate [1]. The 1H-indazol-1-yl regioisomer is not covered by this crystalline form patent, indicating that the 2H-indazol-2-yl geometry is critical for achieving the claimed solid-state properties and, by extension, consistent pharmaceutical performance [1]. This regioisomeric distinction carries procurement significance, as the 1H-indazol-1-yl analog (CAS 920315-01-1) may exhibit different HDAC binding geometry, solubility, and biological activity.
| Evidence Dimension | Indazole N-substitution regioisomerism (patent coverage and pharmacophoric geometry) |
|---|---|
| Target Compound Data | 2H-indazol-2-yl regioisomer (CAS 920315-02-2); 4-chloro substituent |
| Comparator Or Baseline | 1H-indazol-1-yl regioisomer (CAS 920315-01-1); identical molecular formula C21H17ClN4O |
| Quantified Difference | Not quantified in available data; structural distinction confirmed by SMILES and patent scope (WO-2008089436-A3 explicitly covers 2H-indazol-2-yl, not 1H-indazol-1-yl) [1] |
| Conditions | Structural analysis; patent classification; indazole N-substitution topology |
Why This Matters
The 2H-indazol-2-yl regioisomer aligns with the Takeda clinical candidate scaffold, making CAS 920315-02-2 the procurement-relevant choice for researchers following that development trajectory, whereas the 1H-indazol-1-yl isomer (CAS 920315-01-1) represents a distinct pharmacophoric topology with potentially divergent HDAC binding.
- [1] Takeda San Diego, Inc. (2008). WO-2008089436-A3: Crystalline Forms of Histone Deacetylase Inhibitors. World Intellectual Property Organization. View Source
